N~5~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
N~5~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrazole ring, a thieno[2,3-c]pyrazole ring, and a trifluoromethyl group
Preparation Methods
The synthesis of N5-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves several steps. One common method starts with the preparation of 1,5-dimethyl-1H-pyrazole, which is then reacted with various reagents to form the desired compound. The reaction conditions typically involve the use of solvents such as ethanol and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N~5~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine, methyl hydrazinecarbodithioate, and hydrazonoyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Additionally, it is used in the development of new pharmaceuticals and agrochemicals, highlighting its versatility and importance in various industries.
Mechanism of Action
The mechanism of action of N5-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N~5~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-PHENYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as 1,5-dimethyl-1H-pyrazole and its derivatives These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties
Properties
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N5OS/c1-11(15-10-24-27(3)12(15)2)25-18(29)16-9-14-17(20(21,22)23)26-28(19(14)30-16)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBFFLLNFSVNIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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